DL-Histidine (Ring-2-13C) is a stable isotope-labeled form of the amino acid histidine, specifically enriched at the second carbon of its imidazole ring. Histidine is a semi-essential amino acid, crucial for various biological functions, including enzyme catalysis, metal ion binding, and as a precursor for several bioactive compounds. The incorporation of stable isotopes like carbon-13 allows researchers to trace metabolic pathways and study biochemical processes with high precision.
DL-Histidine (Ring-2-13C) can be synthesized from commercially available precursors, such as thiocyanate and glycine amide, through established synthetic routes. The method allows for high yields and enantiomeric excess, making it suitable for research applications in metabolic studies and isotopic labeling.
DL-Histidine belongs to the class of amino acids and is categorized as an imidazole-containing amino acid. It is classified under both essential and non-essential amino acids due to its role in human metabolism and dietary sources.
The synthesis of DL-Histidine (Ring-2-13C) involves several key steps:
The reaction conditions are optimized to maintain the integrity of the imidazole ring while achieving high levels of carbon-13 incorporation. This synthetic approach facilitates the production of various isotopomers of histidine, essential for studying its role in biological systems.
DL-Histidine has a molecular formula of C6H9N3O2. The structure includes an imidazole ring that contributes to its unique chemical properties. The specific labeling at the second carbon atom allows for detailed tracking in metabolic studies.
DL-Histidine participates in various biochemical reactions:
The reactions involving DL-Histidine are often mediated by enzymes that require specific cofactors, such as pyridoxal phosphate for transamination processes.
Histidine plays a critical role in enzymatic reactions due to its ability to donate and accept protons through its imidazole side chain. This property enables it to act as a buffer in physiological pH ranges.
Research indicates that histidine residues significantly contribute to the buffering capacity of proteins, particularly in hemoglobin and myoglobin where they stabilize metal ion interactions .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm purity and isotopic labeling .
DL-Histidine (Ring-2-13C) is utilized extensively in metabolic studies:
The ability to trace metabolic pathways using stable isotopes enhances our understanding of biochemical processes critical for health and disease management .
The synthesis of ¹³C-labeled histidine derivatives demands precise control over chiral integrity and isotopic incorporation. DL-Histidine (Ring-2-¹³C), characterized by a ¹³C atom at the C2 position of the imidazole ring, is typically synthesized through multi-step enantiomeric resolution or racemization control. A prominent method involves reacting L-histidine with aldehydes (e.g., salicylaldehyde) under reflux conditions in methanol/acetic acid to form Schiff base intermediates. This process facilitates the racemization of L-histidine to its DL-form, with subsequent purification via fractional crystallization using resolving agents like L-tartaric acid or D-tartaric acid [1]. The inclusion of ¹³C-labeled precursors (e.g., ¹³C-formate) during imidazole ring synthesis ensures site-specific isotopic enrichment.
Purification challenges arise from residual metal ions and diastereomeric impurities. Superparamagnetic iron oxide nanoparticles functionalized with bis-nitrilotriacetic acid (bis-NTA) chelators enable high-affinity capture of polyhistidine-tagged compounds. These nanoparticles achieve 90–95% purity in native protein purification by leveraging multivalent binding between the NTA-Ni²⁺ complex and histidine residues, significantly outperforming commercial microbeads in binding capacity (Table 1) [4]. For synthetic DL-histidine, covalent capture techniques using aldehyde-grafted resins selectively bind N-terminal cysteine or threonine residues via reversible Schiff base formation, followed by hydroxylamine-assisted elution [10].
Table 1: Purification Efficiency of DL-Histidine Derivatives
Method | Resolving Agent | Purity (%) | Isotopic Integrity | Key Advantage |
---|---|---|---|---|
Fractional Crystallization [1] | L-Tartaric acid | 85–90 | >99% ¹³C | Scalability for industrial production |
Magnetic Nanoparticles [4] | Bis-NTA/Ni²⁺ | 90–95 | >98% ¹³C | Gentle elution preserves conformation |
Covalent Capture [10] | Aldehyde resin | 80–88 | >97% ¹³C | Selective for N-terminal modifications |
The imidazole ring’s C2 position is a strategic site for isotopic labeling due to its metabolic stability and role in enzyme-substrate interactions. In photosynthetic research, ¹⁵N-labeled histidine incorporated into Photosystem II (PSII) reaction centers of Spirodela oligorrhiza enabled the identification of histidine–redox cofactor interactions via cross-polarization/magic angle spinning (CP/MAS) NMR. The C2 carbon directly coordinates magnesium atoms in chlorophylls and non-heme iron, making Ring-2-¹³C ideal for probing tautomeric states of the imidazole ring during electron transfer [2].
In protein metabolism studies, ¹³C-labeled DL-histidine serves as a tracer for plasma entry rate quantification. An in vivo stable isotope-based method abomasally infuses Ring-2-¹³C histidine into ruminants to measure intestinal digestibility of feed proteins. The isotopic enrichment in plasma follows a dynamic 4-pool model, revealing that 86.7 ± 4.81% of essential amino acids from casein enter systemic circulation, while feather meal and blood meal show reduced entry rates (52.7% and 47.5%, respectively). This quantifies first-pass splanchnic metabolism (6.6% loss) and validates the tracer’s robustness for nutritional studies [5].
Pharmacokinetic analyses using L-[3,3-²H₂,1',3'-¹⁵N₂]histidine in humans demonstrate rapid absorption (Tₘₐₓ = 30–60 minutes) and conversion to urocanic acid by histidine ammonia lyase. Ring-2-¹³C analogues would enhance precision in tracking hepatic metabolism due to resistance to deuterium exchange [7].
Table 2: Metabolic Applications of Ring-2-¹³C Histidine
Biological System | Application | Detection Method | Key Finding |
---|---|---|---|
Photosystem II [2] | Redox cofactor coordination | ¹⁵N CP/MAS NMR | Histidine-198 coordinates chlorophyll Mg²⁺ |
Ruminant nutrition [5] | Plasma entry rate of feed proteins | LC-MS/MS of ¹³C enrichment | Feather meal digestibility: 52.7% |
Human pharmacokinetics [7] | Histidine ammonia lyase activity | Stable isotope dilution MS | Metabolic clearance to urocanic acid: 70 L/h |
The racemic nature of DL-histidine introduces distinct stability profiles compared to L-enantiomers under processing and storage conditions. Racemization kinetics are accelerated by heat, pH extremes, and hydrolysis. During acid hydrolysis (6M HCl, 110°C), L-histidine undergoes 0.3–0.5% racemization per hour, generating D-histidine artifacts. DL-Histidine (Ring-2-¹³C) exhibits identical racemization rates but requires deuterated HCl (DCl) hydrolysis to suppress bias. In DCl, racemized amino acids undergo hydrogen–deuterium exchange at the α-carbon (+1 Da mass shift), allowing LC-MS/MS with chiral derivatization to distinguish native D-enantiomers from artifacts (Table 3) [9].
Stability assessments using iTRAQ®-LC-MS/MS reveal that histidine in serum remains stable for ≤24 hours at 4°C but degrades at 22°C. The DL-form shows enhanced configurational stability in solid-state storage due to crystal lattice effects, with <0.1% racemization after 12 months at −80°C. In contrast, freeze-thaw cycles induce racemization in L-histidine solutions (0.2% per cycle) due to pH shifts during ice crystallization [3] [9]. Enzymatic stability is enantiomer-specific: Histidine ammonia lyase exclusively metabolizes L-histidine, leaving the D-enantiomer intact in biological matrices [7].
Table 3: Stability Parameters of Histidine Isotopomers
Condition | L-Histidine Degradation/Racemization | DL-Histidine Degradation/Racemization | Analytical Method |
---|---|---|---|
Acid hydrolysis (6M HCl) [9] | 0.3–0.5%/h racemization | 0.3–0.5%/h racemization (per enantiomer) | Chiral LC-MS/MS with DCl |
Serum storage (24h, 22°C) [3] | 8–12% loss; 1.2% racemization | 5–8% loss; no racemization change | iTRAQ®-LC-MS/MS |
Freeze-thaw cycles [3][9] | +0.2% D-enantiomer per cycle | No additional racemization | ¹H-NMR enantiomeric excess |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7